1-(Dimethoxymethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethoxymethyl)naphthalene is an organic compound with the molecular formula C13H14O2. It is a derivative of naphthalene, where a dimethoxymethyl group is attached to the first carbon of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dimethoxymethyl)naphthalene can be synthesized through several methods. One common method involves the reaction of naphthalene with formaldehyde and methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Step 1: Naphthalene is dissolved in methanol.
Step 2: Formaldehyde is added to the solution.
Step 3: An acid catalyst, such as hydrochloric acid, is introduced to facilitate the reaction.
Step 4: The mixture is heated under reflux conditions for several hours.
Step 5: The reaction mixture is then cooled, and the product is extracted and purified.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
1-(Dimethoxymethyl)naphthalene undergoes various chemical reactions, including:
Oxidation:
Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products: The oxidation of this compound typically results in the formation of naphthalene-1-carboxylic acid.
Reduction:
Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: Reduction can lead to the formation of 1-(Hydroxymethyl)naphthalene.
Substitution:
Reagents and Conditions: Electrophilic substitution reactions can occur with reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products: Substitution reactions can yield various halogenated derivatives of this compound.
Scientific Research Applications
1-(Dimethoxymethyl)naphthalene has several applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in photophysical studies due to its unique light-absorbing properties.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dimethoxymethyl)naphthalene involves its interaction with specific molecular targets and pathways. The dimethoxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Dimethoxymethyl)naphthalene can be compared with other similar compounds, such as:
1-(Hydroxymethyl)naphthalene:
- Similar in structure but contains a hydroxyl group instead of a dimethoxymethyl group.
- Exhibits different reactivity and chemical properties.
1-(Methoxymethyl)naphthalene:
- Contains a methoxymethyl group instead of a dimethoxymethyl group.
- Shows variations in its chemical behavior and applications.
1-(Bromomethyl)naphthalene:
- Contains a bromomethyl group, leading to different reactivity patterns.
- Used in different synthetic applications compared to this compound.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-(dimethoxymethyl)naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-14-13(15-2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNYCDMZGNSTTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC2=CC=CC=C21)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.